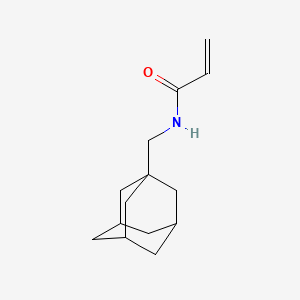

N-(1-adamantylmethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-adamantylmethyl)prop-2-enamide” is a compound with the CAS Number: 19026-83-6 . It has a molecular weight of 205.3 and is typically stored at room temperature . It is usually available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide was achieved by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Molecular Structure Analysis

The molecular structure of “N-(1-adamantylmethyl)prop-2-enamide” is characterized by a total of 52 bonds, including 28 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer . The chemical structures of copolymers were characterized by Fourier transform infrared (FTIR) spectroscopy . The thermal stability of the copolymers was assessed by thermogravimetric analysis (TGA) .Physical And Chemical Properties Analysis

“N-(1-adamantylmethyl)prop-2-enamide” has a molecular weight of 205.3 . It is typically stored at room temperature and is usually available in powder form . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Drilling Fluid Enhancement

N-(1-adamantylmethyl)prop-2-enamide: has been evaluated for its effectiveness as a component in polyelectrolytes used to enhance the properties of aqueous bentonite mud, which is crucial in drilling operations . The presence of the adamantyl group could potentially provide thermal resistance and salt tolerance, improving the viscosity and fluid-loss control of drilling fluids under high-temperature, high-pressure conditions.

Synthesis of Enamides

The compound serves as a precursor in the synthesis of enamides through selective desaturation of amides . Enamides are significant due to their biological and physiological properties and are versatile synthons in organic synthesis. The adamantyl group in the structure could influence the reactivity and stability of the resulting enamides.

Enhanced Oil Recovery

In the context of enhanced oil recovery, N-(1-adamantylmethyl)prop-2-enamide could be used to modify the properties of polymers employed in the process. Its incorporation into copolymers might improve the thermal stability and efficiency of polymers used for oil displacement in reservoirs .

Future Directions

The future directions for “N-(1-adamantylmethyl)prop-2-enamide” and similar compounds could involve their use in the synthesis of smart polymers . These polymers could have applications in various fields, including the oil industry, where they could be used as property enhancers in aqueous bentonite mud .

Mechanism of Action

Target of Action

It’s known that this compound is a type of enamide , which are commonly used in various chemical reactions and have potential applications in the pharmaceutical industry.

Mode of Action

Enamides like N-(1-adamantylmethyl)prop-2-enamide are known to undergo a process called reductive hydroalkylation . This reaction involves the regio- and stereoselective hydrometallation of an enamide to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkylelectrophiles

properties

IUPAC Name |

N-(1-adamantylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-13(16)15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,1,3-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEVJDMQHJLWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[(Adamantan-1-yl)methyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)

![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)